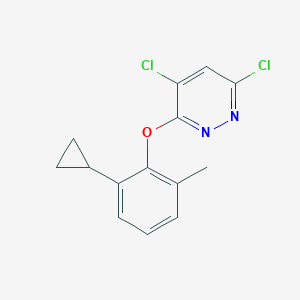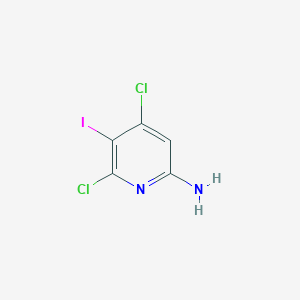
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine is a member of the pyridazine class of compounds. It is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 2-cyclopropyl-6-methylphenoxy group at position 3 on the pyridazine ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine typically involves the reaction of 4,6-dichloropyridazine with 2-cyclopropyl-6-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives of the compound.
科学的研究の応用
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals, particularly herbicides.
作用機序
The mechanism of action of 4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits key enzymes involved in plant growth, leading to the death of the targeted weeds. The exact molecular pathways and targets can vary depending on the specific application and the organism being studied .
類似化合物との比較
Similar Compounds
Cyclopyrimorate: A similar pyridazine compound used as a selective herbicide.
Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and potential therapeutic applications make it a compound of significant interest in various fields of research and industry.
特性
分子式 |
C14H12Cl2N2O |
|---|---|
分子量 |
295.2 g/mol |
IUPAC名 |
4,6-dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-3-2-4-10(9-5-6-9)13(8)19-14-11(15)7-12(16)17-18-14/h2-4,7,9H,5-6H2,1H3 |
InChIキー |
JXOLSTDWMMZILQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2CC2)OC3=NN=C(C=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)







![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)
![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)


![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
